1-(2-Chlorophenyl)-3-methylisoquinoline

Description

Chemical Nomenclature and Structural Identification

- Chemical Name: this compound

- Molecular Formula: C16H12ClN

- Molecular Weight: Average mass approximately 253.73 g/mol; monoisotopic mass 253.0658 g/mol

- Chemical Identifiers:

- ChemSpider ID: 9303961

- CAS Number: 92853-34-4

- Structural Features:

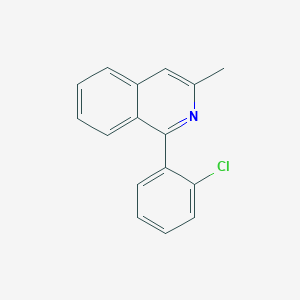

The molecule consists of an isoquinoline core, a bicyclic heteroaromatic system containing a nitrogen atom, substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a methyl group. The chlorine atom's ortho position on the phenyl ring influences the compound's electronic and steric properties.

| Property | Data |

|---|---|

| Molecular Formula | C16H12ClN |

| Average Mass | 253.729 g/mol |

| Monoisotopic Mass | 253.065827 g/mol |

| CAS Registry Number | 92853-34-4 |

| ChemSpider ID | 9303961 |

- Structural Representation:

The 2D structure reveals the isoquinoline ring fused to a benzene ring with nitrogen at position 1, and the 2-chlorophenyl substituent attached at the 1-position of the isoquinoline. The methyl group at position 3 adds to the compound's hydrophobic character.

Historical Context in Heterocyclic Chemistry Research

Isoquinoline derivatives have a rich history in heterocyclic chemistry, tracing back to the 19th century when quinoline and isoquinoline compounds were first isolated and characterized from natural sources such as coal tar and plant extracts. The development of systematic nomenclature for such compounds was advanced by A. Hantzsch and O. Widman in the late 1800s, establishing the Hantzsch–Widman system still used today for naming nitrogen-containing heterocycles.

The isoquinoline nucleus is a fundamental scaffold in many natural alkaloids and synthetic pharmaceuticals. Substituted isoquinolines, including halogenated derivatives like this compound, have been explored for their biological activities, including anti-parasitic, anti-inflammatory, and anticancer properties. Recent research has focused on isoquinoline derivatives as potential therapeutic agents targeting various biological pathways.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H12ClN |

| Molecular Weight | 253.73 g/mol |

| Appearance | Not specified |

| Solubility | Data not available |

| Melting Point | Data not available |

The compound's chlorine substitution affects its lipophilicity and electronic distribution, which can influence binding affinity in biological systems.

Research Findings and Applications

Although specific studies on this compound are limited, isoquinoline derivatives broadly have demonstrated significant pharmacological potential:

Antiparasitic Activity: Isoquinoline derivatives have been patented for use against parasitic infections by targeting nematode calcium-gated potassium channels, leading to paralysis and inhibition of parasites.

Anticancer and Antiangiogenic Effects: Related isoquinoline alkaloids, such as tylophorinicine (a phenanthraindolizidine alkaloid structurally related to isoquinoline systems), exhibit antiangiogenic and antitumor activities by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2)-mediated angiogenesis, a key process in tumor growth and metastasis.

Pharmacological Targeting: The presence of the 2-chlorophenyl group may enhance binding interactions with biological targets due to its electron-withdrawing nature and potential for halogen bonding, which is valuable in drug design.

Summary Table of Key Data

| Aspect | Description |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C16H12ClN |

| Molecular Weight | 253.73 g/mol |

| Structural Features | Isoquinoline core with 2-chlorophenyl and methyl substitutions |

| CAS Number | 92853-34-4 |

| ChemSpider ID | 9303961 |

| Biological Relevance | Potential antiparasitic, anticancer, and antiangiogenic activities (based on isoquinoline derivatives) |

| Historical Significance | Part of the broader class of heterocyclic compounds studied since the 19th century with well-established nomenclature systems |

Visual Representations

Note: Images are described for conceptual understanding.

2D Chemical Structure: A planar diagram showing the isoquinoline ring fused with a benzene ring, nitrogen at position 1, a chlorine atom attached to the ortho position of the phenyl substituent at position 1, and a methyl group at position 3.

3D Molecular Model: A conformer model illustrating the spatial arrangement of the chlorine substituent and methyl group relative to the isoquinoline core, useful for understanding steric effects and potential receptor binding.

Properties

CAS No. |

92853-34-4 |

|---|---|

Molecular Formula |

C16H12ClN |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-methylisoquinoline |

InChI |

InChI=1S/C16H12ClN/c1-11-10-12-6-2-3-7-13(12)16(18-11)14-8-4-5-9-15(14)17/h2-10H,1H3 |

InChI Key |

DSSFVYZMRZPMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

1-(4-Chlorophenyl)-3-phenylisoquinoline (Crystal Structure Analogs)

- Structural Differences : The chlorine atom is at the 4-position of the phenyl ring instead of the 2-position.

- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-(4-chlorophenyl)-2-phenylethanone with 1-mercapto-3-phenylisoquinoline .

1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline

- Structural Differences: Contains 6,7-dimethoxy groups and a partially saturated 3,4-dihydroisoquinoline ring.

- The dihydro structure reduces aromaticity, affecting electronic properties .

- Synthesis: Synthesized via the Bischler–Napieralski reaction, a common method for dihydroisoquinoline derivatives .

Functional Group Modifications

1-(2-Chlorophenyl)-3-methylisoquinoline 2-oxide

- Structural Differences : Features an oxygen atom at position 2, forming an N-oxide.

- Impact : The oxide group introduces polarity, improving water solubility and altering pharmacokinetic profiles. This modification may enhance interactions with charged residues in biological targets .

- Molecular Data: Molecular formula C₁₆H₁₂ClNO; monoisotopic mass 269.060742 .

PK11195 (1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide)

- Structural Differences : Replaces the 3-methyl group with a carboxamide side chain.

- Impact : PK11195 is a well-characterized ligand for the mitochondrial translocator protein (TSPO), demonstrating the importance of the carboxamide group in high-affinity binding .

- Pharmacological Relevance : Used in neuroimaging and studies of inflammation .

Complex Derivatives and Hybrid Structures

Spirocyclic Isoquinoline Derivatives (e.g., 1b in )

- Structural Differences: Incorporates a spiro[indene-isoquinoline] framework with additional carbonyl and nitrile groups.

- Nitrile groups enhance metabolic stability .

- Physical Properties : Melting point 162–164°C; characterized by distinct ¹H/¹³C NMR and IR spectra .

Q & A

What are the standard synthetic routes for 1-(2-Chlorophenyl)-3-methylisoquinoline, and what reaction conditions are critical for optimizing yield?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step procedures, starting with halogenated aromatic precursors and isoquinoline intermediates. Key steps include:

- Acylation : Reacting 2-chlorophenylacetic acid derivatives with methylamine or its equivalents under reflux conditions (60–80°C) in anhydrous solvents like dichloromethane .

- Cyclization : Using catalysts such as polyphosphoric acid (PPA) or POCl₃ to promote ring closure. Temperature control (100–120°C) is critical to avoid side reactions like over-chlorination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires strict moisture exclusion and inert atmospheres (N₂/Ar) during reactive steps .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and aromatic ring integrity. For example, the methyl group at position 3 appears as a singlet (~δ 2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., C₁₆H₁₂ClN: expected [M+H]⁺ = 254.0735) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm, with retention time reproducibility ±0.2 minutes .

How can researchers resolve contradictions in reported biological activity data for isoquinoline derivatives, such as conflicting cytotoxicity results?

Level : Advanced

Methodological Answer :

Contradictions often arise from assay variability or structural analogs. To address this:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies .

- Structural Confirmation : Verify substituent positions via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity) .

- Meta-Analysis : Compare IC₅₀ values across published datasets, adjusting for variables like incubation time (24 vs. 48 hours) .

What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Focus on the chlorophenyl group’s hydrophobic interactions with active-site residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD values (<2.0 Å indicates stable complexes) .

- QSAR Models : Train models using descriptors like LogP and topological polar surface area (TPSA) to predict activity against related targets .

What are the key considerations in designing stability studies under varying pH and temperature conditions?

Level : Basic

Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Use DSC/TGA to detect melting point shifts (>5°C indicates instability) .

- Light Sensitivity : Conduct ICH-compliant photostability tests (1.2 million lux hours) .

How does the substitution pattern on the isoquinoline core influence pharmacological activity, and what methodologies are used to establish structure-activity relationships (SAR)?

Level : Advanced

Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-donating groups (CH₃, OCH₃) at positions 1 and 3. Compare activities via dose-response assays .

- In Silico Profiling : Use MOE or ChemAxon to calculate electronic parameters (e.g., Hammett σ values) and correlate with bioactivity .

- Crystallographic Data : Resolve co-crystal structures with targets (e.g., tubulin) to identify critical hydrogen bonds or π-π stacking interactions .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Level : Advanced

Methodological Answer :

- Flow Chemistry : Optimize exothermic steps (e.g., cyclization) in continuous flow reactors to enhance heat dissipation and reduce batch variability .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and scalability .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.